molecular formula C6H3BrF3NO2 B1409343 3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine CAS No. 1214359-51-9

3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine

Cat. No. B1409343
M. Wt: 257.99 g/mol
InChI Key: RDUZXTMLSOIHIL-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine (3-Br-2,4-DHP-6-TFP) is a new organic compound that has recently been synthesized and studied for its potential applications in the fields of chemistry and biology. 3-Br-2,4-DHP-6-TFP is a brominated derivative of 2,4-dihydroxy-6-(trifluoromethyl)pyridine (2,4-DHP-6-TFP), a compound that has been studied extensively for its biological properties. 3-Br-2,4-DHP-6-TFP is a versatile compound that can be used in a variety of applications, from organic synthesis to drug discovery.

Scientific Research Applications

Spectroscopic and Optical Studies

3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine and related compounds have been characterized using spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These methods provide detailed information about the molecular structure and properties. For example, the study by Vural and Kara (2017) on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, utilized density functional theory (DFT) for spectroscopic characterization and revealed insights into non-linear optical (NLO) properties and interactions with DNA (Vural & Kara, 2017).

Synthesis of Pyridine Derivatives

The compound is also used in the synthesis of various pyridine derivatives. For instance, the synthesis of Pyrazolo[1,5‐a]Pyridines, as described by Greszler and Stevens (2009), involves a compound structurally similar to 3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine. This synthesis is significant in the field of organic chemistry, particularly in the creation of complex molecules (Greszler & Stevens, 2009).

Chemical Functionalization

The compound plays a role in the chemical functionalization of pyridines. Research by Cottet et al. (2004) explored the conversion of similar compounds into various carboxylic acids, demonstrating the compound's versatility in chemical reactions (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Microwave-Assisted Synthesis

In the field of medicinal chemistry, the compound has been utilized in microwave-assisted synthesis processes. Jha and Ramarao (2017) reported the efficient synthesis of novel compounds using a similar structure, highlighting its application in the development of potential therapeutic agents (Jha & Ramarao, 2017).

properties

IUPAC Name

3-bromo-4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO2/c7-4-2(12)1-3(6(8,9)10)11-5(4)13/h1H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUZXTMLSOIHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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